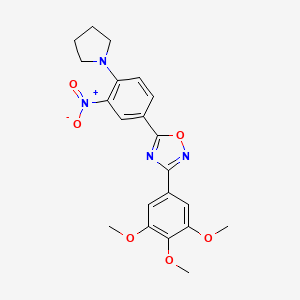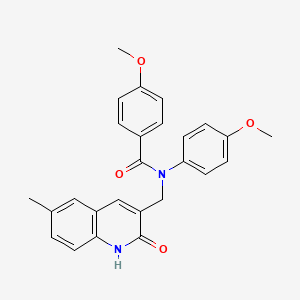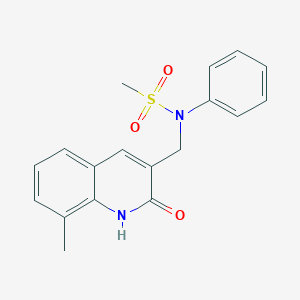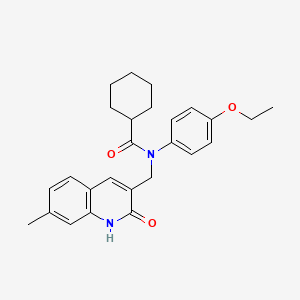
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide is an organic compound with a complex structure that includes benzylsulfamoyl, diphenylmethyl, and methoxybenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzylsulfamoyl Intermediate: The reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling with Diphenylmethylamine: The benzylsulfamoyl chloride is then reacted with diphenylmethylamine in the presence of a base such as triethylamine to form the intermediate product.
Methoxybenzamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acid derivatives, while reduction of a nitro group would yield an amine.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can form strong hydrogen bonds with target proteins, while the diphenylmethyl and methoxybenzamide groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(benzylsulfamoyl)-N-(phenylmethyl)-4-methoxybenzamide: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide is unique due to the presence of the diphenylmethyl group, which can enhance binding affinity and specificity for certain molecular targets compared to similar compounds. This makes it a valuable compound for the development of new drugs and materials.
特性
IUPAC Name |
N-benzhydryl-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-34-25-18-17-24(19-26(25)35(32,33)29-20-21-11-5-2-6-12-21)28(31)30-27(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,27,29H,20H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULEZFTHFCQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine](/img/structure/B7686416.png)

![6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol](/img/structure/B7686428.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)
![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)

![2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686470.png)
![(4E)-2-(2-Methylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7686482.png)



![3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686501.png)
